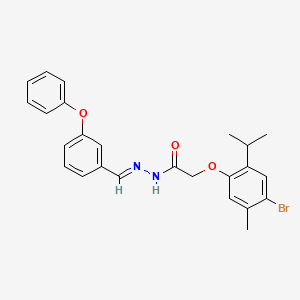

![molecular formula C20H20N4O4 B5517107 9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)

9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules characterized by the presence of multiple heterocyclic cores, including pyrido[1,2-a]pyrimidin-4-one, piperazine, and phenyl rings. These structures are known for their versatility in chemical reactions and potential biological activities.

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives typically involves nucleophilic substitution reactions, starting from amino-substituted pyridines or pyrimidines and various sulfonyl chlorides or other electrophiles. These reactions are carefully designed to introduce the desired functional groups at specific positions on the core structure, often requiring multiple steps to achieve the final product (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a central pyrido[1,2-a]pyrimidin-4-one ring, substituted with various groups that impart unique chemical properties. The structure is often non-planar, with conjugated rings that may exhibit interesting optical and electronic properties. For instance, specific derivatives have been reported to show blue-emission characteristics due to their structured molecular framework (Zhang, Sun, Chen, Li, & Sun, 2010).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including further substitutions, additions, and cyclization reactions, which can modify their molecular structure and, consequently, their chemical and physical properties. The presence of reactive functional groups, such as hydroxy or methoxy, allows for selective modifications under specific conditions.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the specific substituents attached to the core structure. For example, the introduction of hydroxy or methoxy groups can significantly affect the compound's solubility in different solvents, which is crucial for its application in chemical syntheses and potential biological studies.

Chemical Properties Analysis

Chemically, these compounds exhibit a range of activities, including potential antimicrobial and antiproliferative effects, depending on their specific structural features. The presence of the pyrido[1,2-a]pyrimidin-4-one core, in conjunction with specific substituents, can confer the ability to interact with biological targets, leading to various biological activities. Compounds within this class have been explored for their antimicrobial properties and as selective aldose reductase inhibitors with antioxidant activity (Hossan, Abu-Melha, Al-Omar, & Amr, 2012), (La Motta, Sartini, Mugnaini, Simorini, Taliani, Salerno, Marini, Da Settimo, Lavecchia, Novellino, Cantore, Failli, & Ciuffi, 2007).

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-hydroxy-2-[[4-(2-methoxyphenyl)-3-oxopiperazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-28-17-7-3-2-5-15(17)23-10-9-22(13-19(23)27)12-14-11-18(26)24-8-4-6-16(25)20(24)21-14/h2-8,11,25H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQVFYKHFXZGHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2=O)CC3=CC(=O)N4C=CC=C(C4=N3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

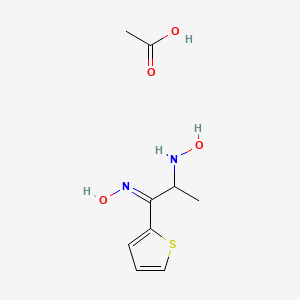

![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)

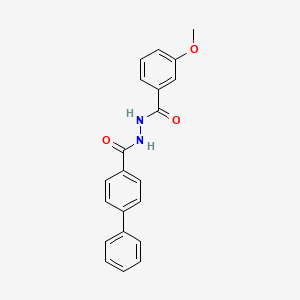

![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)

![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)

![4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)

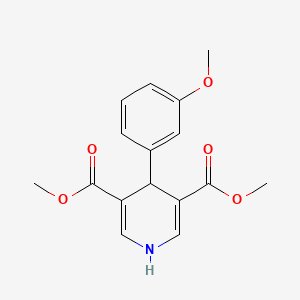

![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5517085.png)

![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)

![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)

![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)